Cas no 172806-20-1 (sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one)

sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one structure
172806-20-1 structure
Product name:sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one
CAS No:172806-20-1
MF:C18H16BrN5NaO6PS
MW:564.28200
CID:138945
PubChem ID:44755141

sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one Chemical and Physical Properties

Names and Identifiers

    • BETA-PHENYL-1, N2-ETHENO-8-BROMOGUANOSINE-3',5'-CYCLIC MONOPHOSPHOROTHIOATE, RP-ISOMER SODIUM SALT
    • 8- BROMO- ß- PHENYL- 1, N²- ETHENOGUANOSINE- 3', 5'- CYCLIC MONOPHOSPHOROTHIOATE, RP- ISOMER ( RP-8-BR-PET-CGMPS )
    • BETA-PHENYL-1, N2-ETHENO-8-BROMOGUANOSINE-3',5'-CYCLIC MONOPHOSPHOROTHIOATE, RP-ISOMER SODIUM ...
    • Rp-8-Br-PET-cyclic GMPS, Sodium Salt
    • sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one
    • 2-BroMo-3,4-dihydro-3-[3,5-O-[(R)-Mercaptophosphinylidene]-β-D-ribofuranosyl]-6-phenyl-9H-IMidazo[1,2-a]purin-9-onesodiuMsalt
    • Rp-8-Br-PET-cGMPS
    • RP-8-BR-PET-CGMPS, NA
    • RP-8-BR-PET-CGMPS SODIUM SALT
    • 8-Bromo-1,N2-etheno-B-phenylguanosine-3'',5''-cyclic monophosphothioate sodiu
    • 8-BROMO-BETA-PHENYL-1,N2-ETHENOGUANOSINE 3':5'-CYCLIC MONOPHOSPHOROTHIOATE SODIUM SALT
    • rp-β-phenyl-1,n2-etheno-8-bromoguanosine 3',5'-cyclic monophosphorothioate sodium salt
    • rp-8-bromo-β-phenyl-1,n2-ethenoguanosine 3':5'-cyclic monophosphorothioate sodium salt
    • 8-bromo-?phenyl-1,n?ethenoguanosine-3’,5’-cyclicmonophosphorothioate,rp-isomer(rp-8-br-pet-cg
    • BETA-PHENYL-1,N2-ETHENO-8-BROMOGUANOSINE-3',5'-CYCLIC MONOPHOSPHOROTHIOATE SODIUM SALT, RP-ISOMER
    • O874Z20U79
    • Rp-8-Br-Pet-cgmp(S)
    • 8-Bromo-pet-cyclic gmps
    • RP 8Br-pet-cgmps
    • (Rp)-8-Br-PET-cGMPS
    • 8-Bromo-beta-phenyl-1,N(2)-ethenoguanosine 3',5'-cyclic monophosphorothioate
    • 3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one
    • 2-Bromo-3,4-dihydro-3-(3,5-O-((R)-mercaptophosphinylidene)-beta-D-ribof
    • J-010850
    • AKOS024457390
    • 172806-20-1
    • beta-Phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate . sodium salt, Rp-isomer
    • Rp-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3',5'-cyclic monophosphorothioate sodium salt, >=98% (HPLC), powder
    • sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one
    • 9QQM5R5DWL
    • Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
    • DTXSID70660599
    • J-011880
    • PD017389
    • 185246-32-6
    • DF-003 sodium
    • LP-DF-003 sodium
    • UNII-9QQM5R5DWL
    • Inchi: 1S/C18H15BrN5O6PS/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32)/t10-,12-,13-,16-,31?/m1/s1
    • InChI Key: DBYADRPTMRXVDJ-QJYCJHSLSA-N
    • SMILES: BrC1=NC2C(N3C([H])=C(C4C([H])=C([H])C([H])=C([H])C=4[H])N([H])C3=NC=2N1[C@@]1([H])[C@@]([H])([C@@]2([H])[C@@]([H])(C([H])([H])OP(O[H])(O2)=S)O1)O[H])=O

Computed Properties

  • Exact Mass: 562.96400
  • Monoisotopic Mass: 560.94835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 2
  • Complexity: 934
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 163

Experimental Properties

  • Melting Point: 240-300 °C(lit.)
  • Solubility: H2O: 15 mg/mL at ≤60 °C
  • PSA: 175.07000
  • LogP: 2.78270

sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one Security Information

  • WGK Germany:3
  • Safety Instruction: S22; S24/25
  • Safety Term:S22-24/25

sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-203989-1 µmol
Rp-8-Br-PET-cyclic GMPS, Sodium Salt,
172806-20-1 ≥99%
1 µmol
¥1196.00 2023-09-05

sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one Related Literature

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd